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molecular formula C15H22N2O2 B1610423 tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 206446-49-3

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No. B1610423
M. Wt: 262.35 g/mol
InChI Key: ZTQIVJVEVSAJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456170B2

Procedure details

Zinc powder (10.50 g, 160.60 mmol) was added to 2M hydrochloric acid (25 mL) and the resulting suspension was stirred for 20 minutes. It was then filtered and washed with water (10 mL), ethanol (10 mL), diethyl ether (10 mL) and dried in a vacuum oven for 24 hours. The dried zinc was suspended in N,N-dimethylformamide (50 mL) and 1,2-dibromoethane (277 μL, 3.21 mmol) was added. The resulting suspension was warmed to 65° C. for 5 minutes and then allowed to cool to room temperature, after which time trimethylsilyl chloride (406 μL, 3.2 mmol) was added. The reaction was stirred at room temperature for 45 minutes and then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (Synlett, 4, 379, 1998) (10 g, 32.1 mmol) and hydroquinone (177 mg, 0.05 mmol) in N,N-dimethylformamide (50 mL) was slowly added, followed by warming to 150° C. for 30 minutes. 2-bromopyridine (3.06 mL, 32.10 mmol) in N,N-dimethylformamide (20 mL) was then added, followed by 5 mol % of Pd2(dba)3 (1.44 g, 1.57 mmol), 10 mol % P-(2-furyl)3 (747 mg, 3.22 mmol) and the reaction was heated at 65° C. for 24 hours. The reaction mixture was filtered through Celite® and diluted with water (500 mL). It was then extracted with diethyl ether (2×250 ml). The organic layers were combined and washed with brine, dried over magnesium sulfate and concentrated in vacuo to give the crude residue. Purification by column chromatography on silica gel using diethyl ether:pentane (50:50-100:0) as eluent afforded the product as a yellow oil, 1.9 g (23%).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 g
Type
catalyst
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step Two
Quantity
277 μL
Type
reactant
Reaction Step Three
Quantity
406 μL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
177 mg
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3.06 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
747 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.BrCCBr.C[Si](Cl)(C)C.I[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1.C1(C=CC(O)=CC=1)O.Br[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>CN(C)C=O.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1 |f:9.10.11.12.13|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.5 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
1.44 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
277 μL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
406 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
IC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
177 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
3.06 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
747 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
washed with water (10 mL), ethanol (10 mL), diethyl ether (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
by warming to 150° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 65° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
ADDITION
Type
ADDITION
Details
diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with diethyl ether (2×250 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude residue
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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